molecular formula C16H17F2NO2 B5780279 (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine

(3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine

Cat. No. B5780279
M. Wt: 293.31 g/mol
InChI Key: BYIJGCICTITMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine, also known as DF-MDBA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. DF-MDBA belongs to the class of substituted phenethylamines, which are known for their psychoactive effects. However, DF-MDBA has not been studied extensively for its psychoactive effects, but rather for its potential as a therapeutic agent.

Mechanism of Action

(3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine is believed to exert its therapeutic effects through its interaction with the serotonin receptor 5-HT2A. This interaction leads to changes in the activity of certain neurotransmitters in the brain, which can affect mood, cognition, and perception. Further research is needed to fully understand the mechanism of action of (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine.
Biochemical and physiological effects:
(3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine has been shown to have effects on the central nervous system, specifically on the serotonin system. Studies have shown that (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine can increase the release of serotonin in certain brain regions, which may contribute to its therapeutic effects. (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine has also been shown to have some cardiovascular effects, such as increasing heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

(3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine has some advantages for laboratory experiments, such as its ability to selectively target the serotonin receptor 5-HT2A. However, (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine is a relatively new compound and has not been extensively studied for its pharmacological properties. This means that there may be limitations in terms of understanding its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine. One area of interest is in understanding its potential as a treatment for psychiatric disorders such as depression and anxiety. Further research is needed to fully understand the mechanism of action of (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine and its effects on the brain. Additionally, there is interest in developing new compounds based on the structure of (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine that may have improved therapeutic properties. Overall, (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine is a promising compound for scientific research and has potential for future therapeutic applications.

Synthesis Methods

(3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The synthesis method has been described in detail in scientific literature and can be reproduced in a laboratory setting.

Scientific Research Applications

(3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine has been studied for its potential as a therapeutic agent in various scientific research studies. One study found that (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine has an affinity for the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception. This suggests that (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine may have potential as a treatment for psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

1-(3,4-difluorophenyl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2/c1-20-13-5-12(6-14(8-13)21-2)10-19-9-11-3-4-15(17)16(18)7-11/h3-8,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIJGCICTITMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNCC2=CC(=C(C=C2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-difluorophenyl)-N-(3,5-dimethoxybenzyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.